![molecular formula C17H36S4Si3 B13953668 Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- CAS No. 57289-38-0](/img/structure/B13953668.png)
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3311(3,7)]decane-1,3,5-triyl)tris[trimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple sulfur atoms and a tricyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- typically involves the reaction of silane precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and characterization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties .
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in diagnostic tools. Its ability to interact with biological molecules makes it a candidate for various biomedical applications .
Industry
In industry, the compound is used in the development of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism by which Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: This compound shares a similar tricyclic framework but differs in its functional groups
Tetramethyltetrathiaadamantane: Another related compound with a similar sulfur-containing structure
Uniqueness
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
57289-38-0 |
|---|---|
Fórmula molecular |
C17H36S4Si3 |
Peso molecular |
453.0 g/mol |
Nombre IUPAC |
[9,10-dimethyl-3,5-bis(trimethylsilyl)-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]-trimethylsilane |
InChI |
InChI=1S/C17H36S4Si3/c1-12-14-18-16(23(6,7)8)13(2)17(19-14,24(9,10)11)21-15(12,20-16)22(3,4)5/h12-14H,1-11H3 |
Clave InChI |
NPTVNGKDXFSXHM-UHFFFAOYSA-N |
SMILES canónico |
CC1C2SC3(C(C(S2)(SC1(S3)[Si](C)(C)C)[Si](C)(C)C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


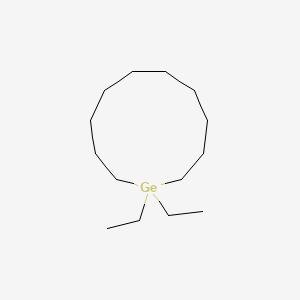

![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
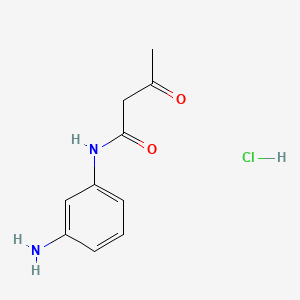


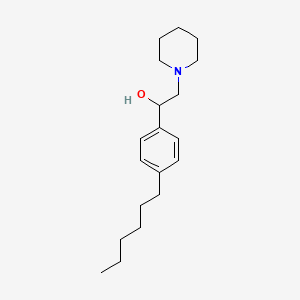
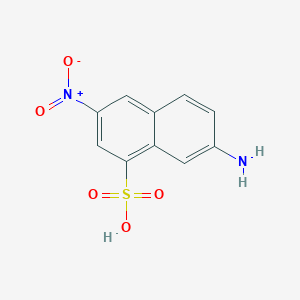
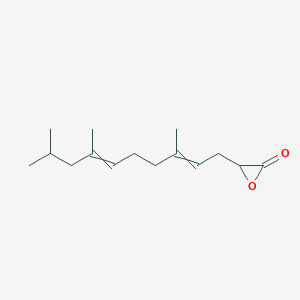

![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)



